
1-tert-Butyl-4-(1-methoxyethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(1-methoxyethenyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a methoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another method includes the treatment of benzene with isobutene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using similar catalysts and reaction conditions as mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-tert-Butyl-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(1-methoxyethenyl)benzene involves its interaction with molecular targets and pathways. The tert-butyl group and methoxyethenyl group influence the compound’s reactivity and binding affinity to various receptors and enzymes. These interactions can lead to specific biological effects and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxyethenyl group.
1-tert-Butyl-4-methylbenzene: Similar structure with a methyl group instead of a methoxyethenyl group.
1-tert-Butyl-4-methoxybenzene: Similar structure with a methoxy group instead of a methoxyethenyl group.
Uniqueness
1-tert-Butyl-4-(1-methoxyethenyl)benzene is unique due to the presence of both the tert-butyl and methoxyethenyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry .
Properties
CAS No. |
827615-90-7 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-tert-butyl-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4/h6-9H,1H2,2-5H3 |
InChI Key |
XLWDGSQNEGLTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)

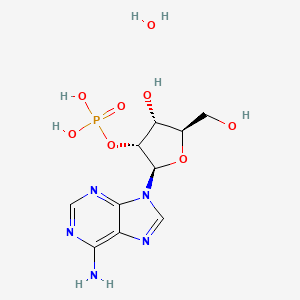
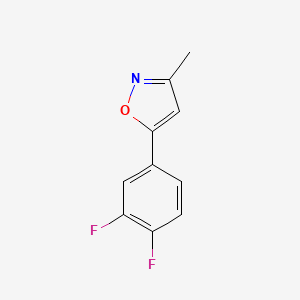
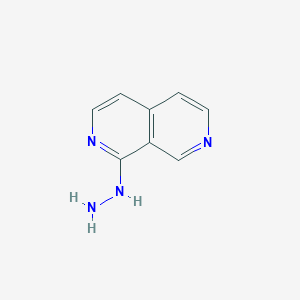
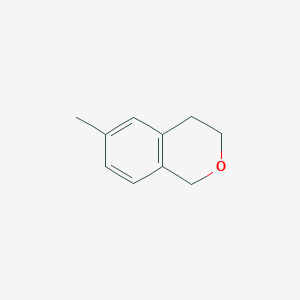

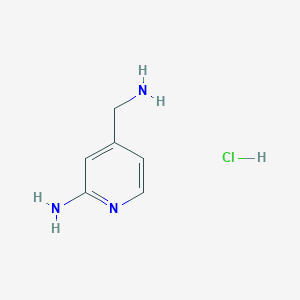
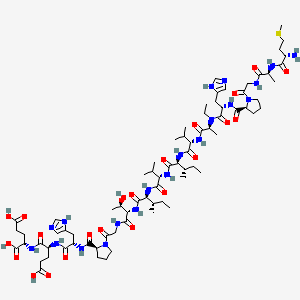
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)

![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
